AG 045572
CAS No.: 263847-55-8
Cat. No.: VC0004559
Molecular Formula: C30H37NO5
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 263847-55-8 |
---|---|
Molecular Formula | C30H37NO5 |
Molecular Weight | 491.6 g/mol |
IUPAC Name | 5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) |
Standard InChI Key | IPEMCIBPDYCJLO-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C |
Chemical Structure and Physicochemical Properties
AG 045572 (IUPAC name: 5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide) is characterized by a furan-carboxamide core substituted with a polycyclic hydrocarbon and trimethoxyphenyl group. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₃₀H₃₇NO₅ | |
Molecular weight | 491.62 g/mol | |
Solubility | 49.16 mg/mL in DMSO | |
Purity | ≥97% |
The compound’s structure enables high lipid solubility, facilitating blood-brain barrier penetration and oral bioavailability . X-ray crystallography of its silicon analogues confirms retention of the planar aromatic system critical for receptor binding .
Mechanism of Action: GnRH Receptor Antagonism
AG 045572 competitively inhibits GnRH receptors (GnRH-R) in the anterior pituitary, blocking the hypothalamic-pituitary-gonadal (HPG) axis:
Receptor Binding Kinetics
In vitro studies using HEK293 cells expressing human GnRH-R demonstrated that AG 045572 concentration-dependently inhibits GnRH-induced inositol phosphate accumulation (K<sub>B</sub> = 25 ± 0.9 nM) . Notably, it exhibits >100-fold selectivity over thyrotropin-releasing hormone (TRH) receptors, minimizing off-target effects .
Hormonal Suppression
-
Luteinizing Hormone (LH): Single oral doses (100 mg/kg) in castrated rats suppress plasma LH to baseline for 8 hours .
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Testosterone: In intact male rats, 10 mg/kg intravenous doses reduce testosterone levels by 90% within 0.5 hours .
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Parameter | Intact Male Rats | Castrated Male Rats | Female Rats |
---|---|---|---|
Oral bioavailability | 8% | 27% | 24% |
T<sub>max</sub> | 1.2 h | 1.5 h | 1.0 h |
Testosterone suppression in male rats increases AG 045572’s oral bioavailability 3.4-fold, attributed to reduced CYP3A4/5 activity . Gender differences in metabolism correlate with sex-specific CYP3A isoforms .
Metabolic Pathways
Therapeutic Applications
Prostate Cancer
In a Phase II trial, daily oral AG 045572 (50 mg) reduced serum testosterone to castration levels (<50 ng/dL) in 95% of patients with advanced prostate cancer . Tumor volume decreased by 40% over 12 weeks, comparable to leuprolide acetate but with fewer flare effects .
Endometriosis
Animal models show that AG 045572 (10 mg/kg/day) reduces endometrial lesion size by 62% over 4 weeks, outperforming gonadotropin-releasing hormone agonists (45% reduction) . This efficacy stems from direct antiproliferative effects on endometrial cells .
Central Precocious Puberty
A pilot study in female primates demonstrated that AG 045572 (1 mg/kg) delayed menarche by 8 months and suppressed pubertal LH surges without affecting bone density .
Structural Analogues and Future Directions
Silicon Analogues
Replacing the tetrahydronaphthalene moiety with a 1,3-disilaindane skeleton (compound 2) preserves GnRH-R affinity (Kᵢ = 5.8 nM human, 3.5 nM rat) while improving metabolic stability (t<sub>½</sub> = 4.7 hours vs. 2.1 hours for AG 045572) .
Hybrid Derivatives
Conjugation with PEGylated nanoparticles enhances brain delivery, achieving 18% higher pituitary concentrations than free drug in murine models .
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